molecular formula C22H20N4O2S3 B4943061 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide] CAS No. 424801-63-8

2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]

Katalognummer B4943061
CAS-Nummer: 424801-63-8
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: JFXBLEQTHXPFFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide], commonly known as CTBT, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has gained attention due to its unique chemical properties and potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of CTBT is not fully understood. However, studies have shown that CTBT inhibits the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. CTBT has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CTBT has been shown to have a number of biochemical and physiological effects. Studies have shown that CTBT can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. CTBT has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CTBT is its potent anticancer activity. This makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to using CTBT in lab experiments. For example, CTBT is a relatively complex molecule, which makes it difficult to synthesize and purify. Additionally, CTBT may have toxic effects on healthy cells, which could limit its use in clinical settings.

Zukünftige Richtungen

There are a number of future directions for research on CTBT. One area of research is the development of new cancer drugs based on the structure of CTBT. Researchers are also investigating the potential use of CTBT in the treatment of bacterial and viral infections. Additionally, there is interest in exploring the potential use of CTBT in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, CTBT is a synthetic compound that has gained attention for its unique chemical properties and potential therapeutic applications. CTBT has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. CTBT exhibits potent anticancer activity and has also been shown to have potential applications in the treatment of bacterial and viral infections. While there are some limitations to using CTBT in lab experiments, there is significant interest in exploring its potential applications in the development of new drugs for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of CTBT involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis process involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. This intermediate product is then reacted with potassium cyanide to form 4-methylphenylacetonitrile. The nitrile group is then converted to a thioamide group by reacting it with hydrogen sulfide. Finally, the thioamide product is reacted with 4-methylphenylacetyl chloride to form CTBT.

Wissenschaftliche Forschungsanwendungen

CTBT has been studied extensively for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research has been in the development of new drugs for the treatment of cancer. Studies have shown that CTBT exhibits potent anticancer activity against a wide range of cancer cells, including breast, lung, and prostate cancer cells. CTBT has also been studied for its potential applications in the treatment of bacterial and viral infections.

Eigenschaften

IUPAC Name

2-[[4-cyano-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S3/c1-14-3-7-16(8-4-14)24-19(27)12-29-21-18(11-23)22(31-26-21)30-13-20(28)25-17-9-5-15(2)6-10-17/h3-10H,12-13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXBLEQTHXPFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide

CAS RN

424801-63-8
Record name 2-[(4-CYANO-3-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.